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Compound of Interest

Compound Name: Azido-PEG3-aldehyde

Cat. No.: B2667298 Get Quote

Introduction

Azido-PEG3-aldehyde is a bifunctional linker molecule increasingly utilized in bioconjugation,

proteomics, and drug development, particularly in the synthesis of Proteolysis Targeting

Chimeras (PROTACs).[1][2] This linker contains three key chemical features: an azide group

for click chemistry reactions, a hydrophilic polyethylene glycol (PEG) spacer to improve

solubility, and an aldehyde group for conjugation with amine-containing molecules.[2][3]

Rigorous analytical characterization is essential to confirm its identity, purity, and stability,

ensuring the success and reproducibility of downstream applications. This document provides

detailed protocols for the structural elucidation and purity assessment of Azido-PEG3-
aldehyde using a suite of standard analytical techniques.

Molecular Structure and Properties

IUPAC Name: 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanal[4]

Molecular Formula: C₉H₁₇N₃O₄

Molecular Weight: 231.25 g/mol

CAS Number: 1807530-10-4
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The comprehensive characterization of Azido-PEG3-aldehyde involves a multi-step process. It

begins with purification, followed by a series of analytical techniques to confirm the molecular

structure, identify functional groups, and quantify purity. Each technique provides

complementary information, leading to a complete profile of the molecule.
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Caption: Experimental workflow for Azido-PEG3-aldehyde characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of

Azido-PEG3-aldehyde. ¹H NMR confirms the presence and connectivity of protons, while ¹³C

NMR identifies the carbon backbone.

Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve 5-10 mg of the purified Azido-PEG3-aldehyde product in ~0.6

mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0

ppm).

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire at least 16 scans for a good signal-to-noise ratio.

Set the spectral width to cover a range of 0-12 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled spectrum.

A higher number of scans (e.g., 1024 or more) may be necessary due to the lower natural

abundance of ¹³C.

Set the spectral width to cover a range of 0-220 ppm.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to

determine the relative number of protons.

Expected Data
The chemical shifts are highly dependent on the solvent used but will follow a predictable

pattern. The protons of the PEG backbone typically appear as a complex multiplet, while the
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protons adjacent to the azide and aldehyde groups are shifted downfield.

Assignment Functional Group
Expected ¹H NMR

Shift (ppm)

Expected ¹³C NMR

Shift (ppm)

Aldehyde Proton (-

CHO)
Aldehyde ~9.7 (triplet) ~202

Methylene α to

Aldehyde
Aldehyde

~2.7 (doublet of

triplets)
~44

PEG Backbone (-

OCH₂CH₂O-)
PEG ~3.6-3.8 (multiplet) ~70-72

Methylene α to Azide Azide ~3.4 (triplet) ~51

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the product. Electrospray

Ionization (ESI) is a common technique for analyzing PEG-containing molecules.

Protocol: Electrospray Ionization Mass Spectrometry
(ESI-MS)

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

such as methanol, acetonitrile, or a water/acetonitrile mixture. A small amount of formic acid

or ammonium acetate can be added to promote ionization.

Instrumentation: Use an ESI-MS system, such as a Quadrupole Time-of-Flight (Q-TOF) or

Orbitrap instrument.

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

MS Acquisition:

Acquire the spectrum in positive ion mode. PEG molecules readily form adducts with

cations like H⁺, Na⁺, and K⁺.
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Scan a mass range appropriate for the expected ions (e.g., m/z 100-500).

Data Analysis: Identify the peaks corresponding to the protonated molecule [M+H]⁺ and

common adducts like [M+Na]⁺ and [M+K]⁺. Calculate the molecular weight from these

observed m/z values.

Expected Data
Ion Formula Expected Exact Mass (m/z)

[M+H]⁺ [C₉H₁₈N₃O₄]⁺ 232.1292

[M+Na]⁺ [C₉H₁₇N₃O₄Na]⁺ 254.1111

[M+K]⁺ [C₉H₁₇N₃O₄K]⁺ 270.0851

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups

present in the molecule, specifically the azide and aldehyde groups.

Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation: No specific preparation is needed for a liquid sample. Place a small

drop of the Azido-PEG3-aldehyde directly onto the ATR crystal.

Background Scan: Perform a background scan of the empty ATR crystal to subtract

atmospheric interferences (CO₂, H₂O).

Sample Scan: Acquire the sample spectrum. Typically, 32 scans are co-added to improve the

signal-to-noise ratio.

Data Collection: Collect the spectrum over a range of 4000-600 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands for the azide and aldehyde

functional groups.

Expected Data
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The FTIR spectrum provides a molecular fingerprint. The most informative regions are the C=O

stretch for the aldehyde and the N₃ asymmetric stretch for the azide.

Functional Group Vibration Mode
Expected

Wavenumber (cm⁻¹)
Intensity

Azide (-N₃) Asymmetric stretch ~2100 Strong, Sharp

Aldehyde (C=O) Carbonyl stretch ~1725 Strong

Aldehyde (C-H) C-H stretch ~2720 and ~2820 Medium, Sharp

PEG (C-O-C) Ether stretch ~1100 Strong, Broad

Alkane (C-H) C-H stretch ~2850-2950 Medium-Strong

High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the final Azido-PEG3-aldehyde
product. A reversed-phase (RP-HPLC) method is typically suitable.

Protocol: Reversed-Phase HPLC for Purity Analysis
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase

column (e.g., 4.6 x 150 mm, 5 µm particle size), and a gradient pump.

Mobile Phase:

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1

mg/mL) and filter through a 0.22 µm syringe filter.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b2667298?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2667298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detection: UV at 214 nm (for the aldehyde/carbonyl group)

Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high

percentage (e.g., 95%) over 20-30 minutes to elute the compound and any impurities.

Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by

dividing the peak area of the main product by the total area of all peaks and multiplying by

100.

Complementary Nature of Analytical Techniques
Each analytical technique provides a unique and essential piece of information for the complete

characterization of Azido-PEG3-aldehyde. Their combined use ensures that the product

meets the required specifications for identity, structure, and purity.
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Caption: Logical relationship of analytical techniques for characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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